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Compound of Interest

Compound Name: 2-(Oxazol-5-YL)propan-1-amine
Cat. No.: B13311445
Get Quote
\ J

Compound Identity & Physicochemical Context

Before interpreting spectra, one must understand the electronic environment. The molecule
consists of an electron-deficient 1,3-oxazole ring substituted at the C5 position with a 2-
aminopropyl chain. This creates a chiral center at the C2 position of the propyl chain.

IUPAC Name: 2-(1,3-oxazol-5-yl)propan-1-amine

Molecular Formula: CsH1o0N20

Molecular Weight: 126.16 g/mol [1]

Key Structural Features:

o Oxazole Core: Aromatic, planar, exhibiting characteristic C=N and C-O stretches.

o Chiral Center: The methine (CH) at the propyl C2 position induces diastereotopic splitting
in the adjacent methylene (CHz) protons in NMR.

o Primary Amine: Exchangeable protons, susceptible to pH-dependent shifts.
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Mass Spectrometry (MS) Analysis

Objective: Confirm molecular weight and structural connectivity via fragmentation logic.

Experimental Protocol (ESI-MS/MS)

e Solvent: Methanol/Water (50:50) + 0.1% Formic Acid.

« lonization: Electrospray lonization (ESI) in Positive Mode (+ve).

 Direct Infusion: Flow rate 10 pL/min.

Diagnostic Fragmentation Data

The fragmentation pattern of oxazole derivatives is distinct.[2] The primary amine directs the

initial ionization, followed by alpha-cleavage or ring-directed fragmentation.

lon Type m/z (Observed) Interpretation Validation Logic
Protonated Molecular Base peak in soft
[M+H]+ 127.1 o
lon ionization (ESI).
Loss of ammonia;
Fragment 110.1 [M+H - NHs]*+ characteristic of
primary amines.
Alpha-Cleavage.
Dominant in El, visible
Fragment 30.0 [CH2=NHz]* in ESI-CID. Confirms
terminal primary
amine.
Oxazole ring fragment
(protonated). Confirms
Fragment 68.0 [CsH2NOJ*

5-substitution pattern

integrity.

MS Logic & Fragmentation Pathway (Visualization)
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The following diagram illustrates the logical flow of fragmentation, allowing you to distinguish
this compound from its regioisomers (e.g., 4-substituted oxazoles).

Loss of NH3 Oxazole Core
m/z 110.1 m/z 68.0

Validation Check

Alpha Cleavage
m/z 30.0 (CH2=NH2+)

Click to download full resolution via product page

Figure 1: ESI-MS fragmentation logic. The presence of m/z 30 confirms the primary amine side
chain.

Infrared Spectroscopy (IR)

Obijective: Identify functional groups and assess hydration state (hygroscopicity of the amine).

Key Absorption Bands
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Wavenumber (cm~?)

Vibration Mode

Assignment & Notes

Broad doublet (primary amine).

3350 - 3280 N-H Stretch o ]

Sharpens in dilute solution.

Oxazole ring C-H (C2-H is
3140 C-H Stretch (Ar) ) o

particularly distinctive).

Methyl and methylene groups
2960 - 2870 C-H Stretch (Alk) _

of the propyl chain.

Characteristic of the oxazole
1645 C=N Stretch )

ring.

Scissoring vibration of the
1590 N-H Bend ) )

primary amine.

Ether linkage within the
1105 C-O-C Stretch

oxazole ring.

Nuclear Magnetic Resonance (NMR)

Objective: Definitive structural elucidation. The chirality at the methine carbon is the critical

factor here, often causing the terminal amine protons (CH:z) to appear as diastereotopic (ABX

system) rather than a simple doublet.

'H NMR Data (400 MHz, CDClIs)

Solvent Note: CDCIs is standard, but DMSO-ds is recommended if the amine protons are

exchanging too rapidly to be observed.
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Position o (ppm) Multiplicity J (Hz2) Integration Assighment

Oxazole C2-
H

2' (Ring) 7.82 S - 1H (Deshielded
by adjacent N
and O).

Oxazole C4-

4' (Ring) 6.85 S - 1H H

Chiral
2 (Alk) 2.95 m - 1H Methine (-
CH-).

Methylene
proton A

1 (Alk) 2.88 dd 12.5,6.5 1H )
(Diastereotop

ic).

Methylene
proton B

1 (Alk) 2.76 dd 12.5,7.2 1H _
(Diastereotop

ic).

Amine

protons (Shift
NH:2 1.60 br s - 2H varies with

concentration

).

3 (Alk) 1.28 d 7.0 3H Methyl group.

Expert Insight: The signal at 7.82 ppm is the "beacon" for the oxazole ring. If this shifts
significantly upfield (<7.5), suspect ring opening or saturation. The diastereotopic splitting of the
CH:z at 2.88/2.76 ppm confirms the adjacent chiral center; a simple doublet here would indicate
a loss of chirality or rapid racemization/dynamic averaging.

3C NMR Data (100 MHz, CDCIs)
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o (ppm) Carbon Type Assignment
Oxazole C2 (Between O and
150.4 CH (Ar)
N).
Oxazole C5 (Attached to alkyl
148.1 C_quat (Ar) )
chain).
122.3 CH (Ar) Oxazole C4.
47.5 CH2 C1 (Attached to NH2).
36.2 CH C2 (Chiral center).
18.4 CHs C3 (Methyl group).

Structural Elucidation Workflow

The following Graphviz diagram outlines the logic flow for assigning the NMR signals using 2D
techniques (COSY and HSQC).

Sample in CDCI3

13C NMR

Trace Connectivity \Correlate Protons to Carbons

COSY (1H-1H) HSQC (1H-13C)

Verify Chain:

Verify Oxazole:

Me(1.28) -> CH(2.95) -> CH2(2.80) H(7.82) -> C(150.4)

Click to download full resolution via product page
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Figure 2: 2D-NMR assignment workflow. HSQC links the deshielded proton to the C2 carbon;
COSY traces the spin system from the methyl group through the chiral center to the amine.

Quality Control & Purity Analysis

Self-Validating System: To ensure the data collected is valid, perform these checks:

o Solvent Residuals: Check for peaks at & 7.26 (CHCIs) or  2.50 (DMSO). Large water peaks
in DMSO (6 3.33) can obscure the methyl doublet.

 Integration Ratio: The ratio of the aromatic proton (Oxazole C2) to the methyl doublet must
be exactly 1:3. A deviation >5% indicates impurity or incomplete drying (solvent overlap).

 Salt Formation: If the amine is isolated as a hydrochloride salt (common for stability), the
NH:z signal will vanish and be replaced by a broad NHs* signal at d 8.0-8.5, and the alpha-
protons (C1) will shift downfield by ~0.3 ppm.

References

o Oxazole Synthesis & Characterization:Beilstein Journal of Organic Chemistry, "Synthesis of
2,4,5-trisubstituted oxazoles," identifying characteristic C2/C4/C5 shifts.

* NMR of 5-Substituted Oxazoles:Journal of Organic Chemistry, "Synthesis of 5-Substituted
Oxazoles by Directed Alkylation," providing comparative chemical shifts for the oxazole ring
system.

o Mass Spectrometry of Oxazoles:Semantic Scholar, "Mass Spectrometry of Oxazoles,"
detailing the fragmentation pathways including HCN and CO loss.

o General Spectroscopic Data:National Institutes of Health (PubChem), Compound Summary
for Oxazole Derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Sources

e 1. echemi.com [echemi.com]
e 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

e To cite this document: BenchChem. [Comprehensive Characterization of 2-(Oxazol-5-
yl)propan-1-amine: A Spectroscopic Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13311445/docs#comprehensive-characterization-of-
2-oxazol-5-yl-propan-1-amine-a-spectroscopic-guide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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